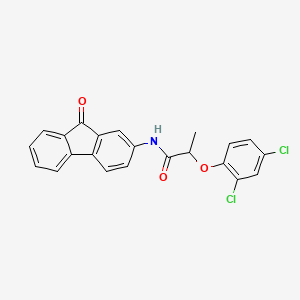![molecular formula C20H23NO5 B4075216 N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075216.png)
N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate
Descripción general
Descripción
N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate, also known as A-836,339, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of opioids and acts as a selective agonist for the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is involved in the modulation of pain, anxiety, and stress responses.
Mecanismo De Acción
N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate acts as a selective agonist for the NOP receptor, which is involved in the modulation of pain, anxiety, and stress responses. Activation of the NOP receptor by N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate leads to the inhibition of neurotransmitter release, resulting in reduced pain and anxiety.
Biochemical and Physiological Effects:
Studies have shown that N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate has a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce pain, anxiety, and stress responses. Additionally, N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate has been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate in laboratory experiments is its selectivity for the NOP receptor, which allows for more precise targeting of this receptor compared to other opioids. Additionally, N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate has been shown to be effective in reducing pain and drug-seeking behavior in animal models, making it a potentially useful tool for studying these phenomena. However, limitations of using N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate in laboratory experiments include its potential for side effects and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate. One potential area of study is the development of new drugs based on the structure of N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate that may have improved selectivity and efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate and its potential for use in treating pain and addiction in humans. Finally, more studies are needed to explore the potential side effects and limitations of using N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate in laboratory experiments.
Aplicaciones Científicas De Investigación
N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate has been studied for its potential use in scientific research, particularly in the fields of pain management and drug addiction. Studies have shown that this compound is effective in reducing pain in animal models of acute and chronic pain. Additionally, N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate has been shown to reduce drug-seeking behavior in animal models of drug addiction, suggesting that it may have potential as a treatment for addiction.
Propiedades
IUPAC Name |
N-(2-naphthalen-2-yloxyethyl)-N-prop-2-enylprop-2-en-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.C2H2O4/c1-3-11-19(12-4-2)13-14-20-18-10-9-16-7-5-6-8-17(16)15-18;3-1(4)2(5)6/h3-10,15H,1-2,11-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFXURGJHKPHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCOC1=CC2=CC=CC=C2C=C1)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(2-chloro-4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4075154.png)
![4-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-2,6-dimethylmorpholine oxalate](/img/structure/B4075161.png)

![1-[4-(2-chloro-5-methylphenoxy)butyl]azepane oxalate](/img/structure/B4075178.png)
![1-[4-(3-ethylphenoxy)butyl]azepane oxalate](/img/structure/B4075184.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4075194.png)
![(4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone](/img/structure/B4075211.png)
![2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(3-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4075212.png)
![1-[4-(4-bromo-2-chlorophenoxy)butyl]azepane oxalate](/img/structure/B4075224.png)
![methyl 2-[2-(diallylamino)ethoxy]benzoate oxalate](/img/structure/B4075229.png)
![1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate](/img/structure/B4075237.png)
![N-[4-(acetylamino)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B4075241.png)
